3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime
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Overview
Description
3-Chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime is a complex organic compound characterized by its unique structure, which includes a benzothiophene core, a chloro substituent, a carbaldehyde group, and an oxime moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime typically involves multiple steps, starting with the preparation of 3-chloro-1-benzothiophene-2-carbaldehyde. This intermediate can be obtained through the chlorination of 1-benzothiophene-2-carbaldehyde using appropriate chlorinating agents such as thionyl chloride. Subsequent reaction with 4-methylbenzylamine under oxime formation conditions yields the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different substituents.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It can serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological processes. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
3-Chloro-1-benzothiophene-2-carboxylic acid: Similar core structure but with a carboxylic acid group instead of the oxime moiety.
3-Chloro-1-benzothiophene-2-carbaldehyde: Similar core structure but without the oxime group.
Uniqueness: The presence of the oxime group in 3-chloro-1-benzothiophene-2-carbaldehyde O-(4-methylbenzyl)oxime provides unique chemical properties and reactivity compared to its analogs, making it suitable for specific applications where the oxime functionality is advantageous.
Properties
IUPAC Name |
(E)-1-(3-chloro-1-benzothiophen-2-yl)-N-[(4-methylphenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-12-6-8-13(9-7-12)11-20-19-10-16-17(18)14-4-2-3-5-15(14)21-16/h2-10H,11H2,1H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNVAWZCYPILMA-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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